Nifenazone-d3 is classified under the category of NSAIDs, which are widely used to alleviate pain, reduce inflammation, and lower fever. The compound is synthesized from nifenazone, which itself is derived from the chemical modification of phenylacetic acid derivatives. The addition of deuterium isotopes enhances its stability and alters its metabolic pathways, making it a valuable tool in biochemical studies.
The synthesis of nifenazone-d3 typically involves the following steps:
Nifenazone-d3 retains the core structure of nifenazone but features deuterium atoms at specific positions. The molecular formula for nifenazone is CHNO, while for nifenazone-d3, it is represented as CHDNO. The incorporation of deuterium alters the vibrational frequencies observable in infrared spectroscopy, aiding in structural elucidation.
Nifenazone-d3 undergoes similar chemical reactions to its non-deuterated counterpart but may exhibit differences in kinetics due to the isotopic substitution. Key reactions include:
Research indicates that deuterated compounds may have prolonged half-lives and altered interaction profiles with enzymes involved in drug metabolism.
Nifenazone-d3 exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the biosynthesis of prostaglandins involved in inflammation and pain signaling. The mechanism involves:
Studies suggest that deuteration may enhance binding affinity or alter selectivity towards COX isoforms compared to standard nifenazone.
Nifenazone-d3 exhibits several physical properties that are relevant for its application:
These properties influence its formulation as a pharmaceutical agent and its behavior in biological systems.
Nifenazone-d3 serves multiple purposes in scientific research:
Nifenazone-d3 is a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) nifenazone, where three hydrogen atoms (protium) are replaced by the stable isotope deuterium (D or ²H). Its systematic name is N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-pyridinecarboxamide-d3, reflecting deuterium substitution at three specific sites. The molecular formula is C₁₇H₁₃D₃N₄O₂, with a molecular weight of 311.35 g/mol [1]. This isotopic modification minimally alters the molecular geometry and electronic properties but significantly impacts metabolic stability and detection. The CAS number 2139-47-1 refers to the unlabeled nifenazone, with the deuterated variant distinguished by its isotopic composition [1].
Table 1: Key Chemical Identifiers of Nifenazone-d3
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₃D₃N₄O₂ |
Molecular Weight | 311.35 g/mol |
CAS Registry (Unlabeled) | 2139-47-1 |
Alternate Names | 4-(Nicotinoylamino)antipyrine-d3; N-Antipyrinyl-nicotinamide-d3 |
Deuterium incorporation in pharmaceuticals leverages the kinetic isotope effect (KIE), where the stronger C-D bond (vs. C-H) slows metabolic reactions. This concept emerged in the 1960s with deuterium oxide (D₂O) studies in tracer biochemistry [4]. By the 1970s, isotopically labeled compounds like deuterated glucose enabled detailed metabolic pathway mapping via nuclear magnetic resonance (NMR) [4]. The first FDA-approved deuterated drug, Deutetrabenazine (2017), validated deuterium’s potential to enhance pharmacokinetics. Nifenazone-d3 exemplifies this evolution, serving as a modern tool for studying nifenazone’s biotransformation without intrinsic therapeutic activity [1] [2].
1.3.1 Tracer Applications in Drug Metabolism
Deuterated analogs like nifenazone-d3 act as tracers to quantify drug distribution and metabolism. Mass spectrometry (MS) distinguishes labeled from unlabeled compounds via mass differences (e.g., 3 Da shift for -d3), enabling precise tracking in biological matrices. For nifenazone, this reveals metabolic soft spots and potential toxic intermediates [4].
1.3.2 Structural and Mechanistic Studies
In NMR spectroscopy, deuterium incorporation simplifies spectra by eliminating proton signals, allowing residue-specific analysis of protein-ligand interactions. Nifenazone-d3’s deuterium atoms can probe binding dynamics in enzyme active sites via ²H-NMR or heteronuclear correlation experiments [5]. Solid-state NMR of deuterated compounds also elucidates membrane protein topology [5].
1.3.3 Quantitative Analytical Standards
As internal standards in liquid chromatography–tandem mass spectrometry (LC-MS/MS), deuterated drugs correct for matrix effects and ionization variability. Nifenazone-d3’s near-identical chemistry to nifenazone ensures co-elution and matched extraction efficiency, improving accuracy in pharmacokinetic assays [1] [4].
Table 2: Core Applications of Deuterated Compounds like Nifenazone-d3
Application Domain | Mechanism | Research Impact |
---|---|---|
Metabolic Pathway Analysis | MS detection of mass-shifted metabolites | Reveals enzyme-specific biotransformation |
Protein-Ligand Dynamics | ²H-NMR relaxation or line-shape analysis | Quantifies binding affinity and kinetics |
Quantitative Bioanalysis | Isotopic internal standard in LC-MS/MS | Enhances precision in drug concentration assays |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: